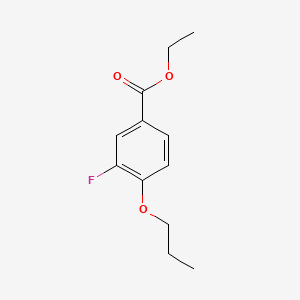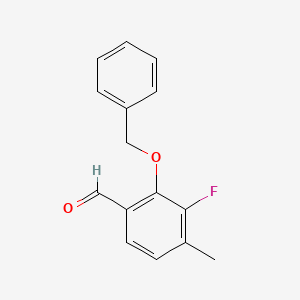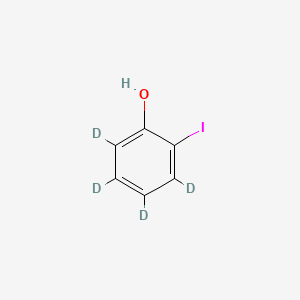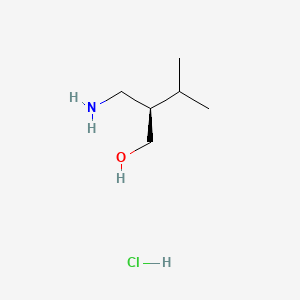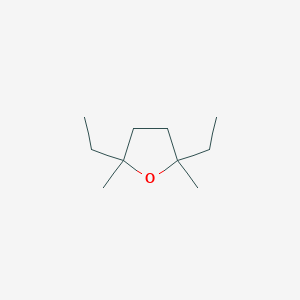
2,5-Diethyl-2,5-dimethyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diethyl-2,5-dimethyloxolane is a nonpolar, nonperoxide-forming ether solvent. It is known for its sustainable synthesis and high atom economy, making it an environmentally friendly alternative to traditional solvents. This compound is particularly notable for its stability and nonperoxide-forming nature, which enhances its safety profile in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Diethyl-2,5-dimethyloxolane can be synthesized from renewable sources with high atom economy (97%) and reaction mass efficiency (94%). The synthesis involves the substitution of all hydrogen atoms at the α-position to the ethereal oxygen with alkyl groups, such as methyl and ethyl groups . Quantum mechanical calculations and DP4+ probability modeling indicate that the cis isomer of this compound is most plausible, although actual NMR data suggest a 1:1 mixture of cis and trans isomers .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes, emphasizing sustainable and bio-based methods. The process ensures high yields and minimal waste, aligning with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diethyl-2,5-dimethyloxolane undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles and oxidizing agents. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. the compound’s stability often leads to high yields of the desired products .
Aplicaciones Científicas De Investigación
2,5-Diethyl-2,5-dimethyloxolane has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent in organic synthesis, particularly in reactions requiring nonpolar solvents.
Biology: The compound’s nonmutagenic nature makes it suitable for use in biological assays and experiments.
Industry: This compound is used in the extraction of natural products and the creation of hydrophobic coatings.
Mecanismo De Acción
The mechanism by which 2,5-Diethyl-2,5-dimethyloxolane exerts its effects is primarily related to its solvent properties. The substitution of hydrogen atoms with alkyl groups inhibits the formation of explosive peroxides, enhancing its stability. The compound’s nonpolar character allows it to dissolve nonpolar substances effectively, making it a versatile solvent in various applications .
Comparación Con Compuestos Similares
Similar Compounds
2,2,5,5-Tetramethyloxolane: Another nonpolar, nonperoxide-forming ether solvent.
Tetrahydrofuran: A commonly used ether solvent with different solvation properties.
Uniqueness
2,5-Diethyl-2,5-dimethyloxolane is unique due to its high atom economy, reaction mass efficiency, and nonperoxide-forming nature. These properties make it a safer and more sustainable alternative to traditional solvents .
Propiedades
Número CAS |
6285-11-6 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
2,5-diethyl-2,5-dimethyloxolane |
InChI |
InChI=1S/C10H20O/c1-5-9(3)7-8-10(4,6-2)11-9/h5-8H2,1-4H3 |
Clave InChI |
PQPOMEZLVLVHBV-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC(O1)(C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


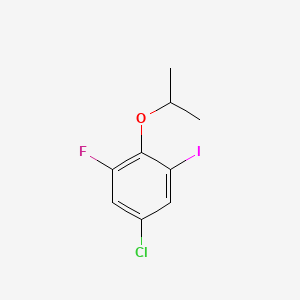
![(15R)-5-chloro-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B14020988.png)
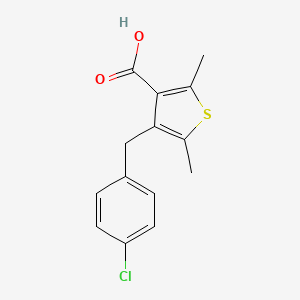
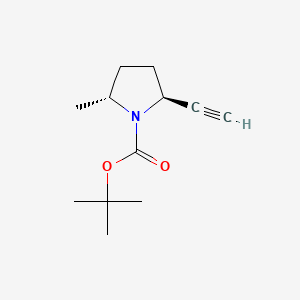
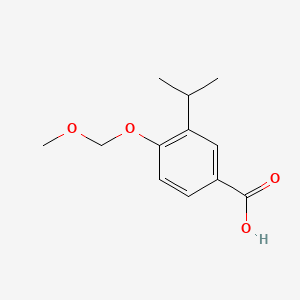
![N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine](/img/structure/B14021018.png)
![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)
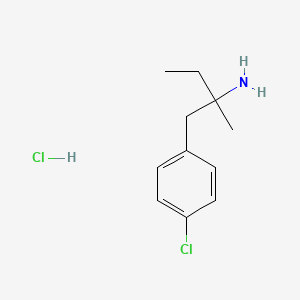
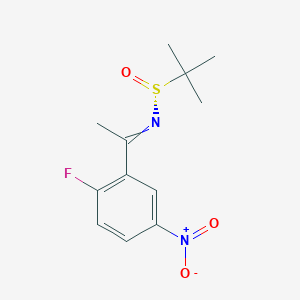
![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)
